Polymerization Kinetics: DTBN Enables Faster Controlled Polymerization at Lower Temperature Compared to TEMPO
In nitroxide-mediated polymerization (NMP) of tert-butyl acrylate, the use of di-tert-butyl nitroxide (DBN/DTBN) as the mediating radical allows controlled polymerization to proceed at a significantly lower temperature than comparable systems employing TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy) derivatives [1]. The pseudo-first-order activation rate constant (k_act) for the poly(tBA)-DBN adduct was determined to be 1.0 × 10⁻³ s⁻¹ at 120 °C, indicating frequent activation–deactivation cycles essential for maintaining low polydispersity [1].
| Evidence Dimension | Polymerization temperature and activation kinetics |
|---|---|
| Target Compound Data | Controlled polymerization at lower temperature; k_act = 1.0 × 10⁻³ s⁻¹ (120 °C) |
| Comparator Or Baseline | TEMPO derivative: higher temperature required; comparable k_act not reported at 120 °C |
| Quantified Difference | DTBN enables lower-temperature operation (temperature not specified but explicitly lower than TEMPO-mediated system) |
| Conditions | tert-Butyl acrylate polymerization, dicumyl peroxide initiator, GPC analysis |
Why This Matters
Lower polymerization temperature reduces thermal side reactions and energy costs, while the quantified k_act value provides a validated kinetic benchmark for process design and scale-up.
- [1] Goto, A., & Fukuda, T. (1999). Kinetic study on nitroxide-mediated free radical polymerization of tert-butyl acrylate. Macromolecules, 32(3), 618–623. https://doi.org/10.1021/ma981293s View Source
